3-[(4-Bromobenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a 4-bromobenzyl group and a hydrochloride counterion. Its molecular structure makes it a valuable intermediate in organic synthesis and a subject of research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of piperidine with 4-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromine atom on the benzyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a piperidine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromobenzyl piperidine carboxylic acid derivatives.
Reduction: Piperidine derivatives without the bromine atom.
Substitution: Piperidine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interaction of brominated compounds with biological systems.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the field of neurology and psychiatry.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(4-Bromobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Bromobenzyl piperidine: Similar structure but without the oxy group.
3-(Benzyl)oxy)piperidine: Similar structure but with a non-brominated benzyl group.
4-Bromobenzyl morpholine: Similar structure but with a morpholine ring instead of piperidine.
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZPNFSFJYJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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